Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and an ethyl ester group attached to the 2-position via a thioether linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate typically involves the reaction of 5-nitrothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-nitrothiazole and potassium carbonate in acetonitrile.
- Add ethyl bromoacetate to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: Ethyl 2-((5-aminothiazol-4-yl)thio)acetate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Hydrolysis: 2-((5-nitrothiazol-4-yl)thio)acetic acid.
Scientific Research Applications
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
1522380-27-3 |
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Molecular Formula |
C7H8N2O4S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
ethyl 2-[(5-nitro-1,3-thiazol-4-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H8N2O4S2/c1-2-13-5(10)3-14-6-7(9(11)12)15-4-8-6/h4H,2-3H2,1H3 |
InChI Key |
DWXSPCILFKKTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(SC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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